

Application Notes and Protocols for Dibenzo-24-crown-8 Complexation Studies

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Compound of Interest

Compound Name: **Dibenzo-24-crown-8**

Cat. No.: **B080794**

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This document provides detailed experimental protocols and data presentation for studying the complexation of **dibenzo-24-crown-8** (DB24C8) with various guest molecules, particularly alkali metal cations and dibenzylammonium salts.

Introduction

Dibenzo-24-crown-8 is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms. The presence of two benzo groups imparts a degree of rigidity to the macrocycle. The cavity size of DB24C8 is suitable for encapsulating large cations such as cesium, potassium, and sodium, as well as organic cations like dibenzylammonium ions. The study of these host-guest interactions is crucial for applications in ion sensing, phase-transfer catalysis, and the construction of molecular machines. This application note details the experimental methodologies to quantify the binding affinities and thermodynamic parameters of DB24C8 complexes.

Quantitative Data Summary

The following tables summarize the thermodynamic parameters for the complexation of **dibenzo-24-crown-8** with various guest ions in different solvents.

Table 1: Complexation of **Dibenzo-24-crown-8** with Alkali Metal Cations in Acetonitrile at 25°C

Cation	Log K	ΔH° (kJ/mol)	ΔS° (J/mol·K)
Na ⁺	4.36	-47.3	-79
K ⁺	3.8	-41.4	-63
Rb ⁺	3.8	-42.3	-66
Cs ⁺	4.19	-46.0	-71

Data sourced from studies on the thermodynamic properties of DB24C8 complexes in acetonitrile. The binding affinity sequence is Na⁺ > Cs⁺ > K⁺ ≈ Rb⁺.[\[1\]](#)

Table 2: Complexation of **Dibenzo-24-crown-8** and its Derivatives with Dibenzylammonium Salts in Acetonitrile at 298.15 K

Host	Guest	K_a (M ⁻¹)	ΔG° (kJ/mol)	ΔH° (kJ/mol)	$T\Delta S^\circ$ (kJ/mol)
DB24C8	Dibenzylammonium PF ₆ ⁻	1580 ± 120	-18.2 ± 0.2	-41.5 ± 0.8	-23.3 ± 0.9
Diformyl-DB24C8	Dibenzylammonium PF ₆ ⁻	450 ± 40	-15.1 ± 0.2	-30.2 ± 1.1	-15.1 ± 1.2
Dinitro-DB24C8	Dibenzylammonium PF ₆ ⁻	210 ± 20	-13.2 ± 0.3	-25.8 ± 1.5	-12.6 ± 1.6
Dimethyl-DB24C8	Dibenzylammonium PF ₆ ⁻	2450 ± 180	-19.3 ± 0.2	-45.1 ± 1.0	-25.8 ± 1.1
Diamino-DB24C8	Dibenzylammonium PF ₆ ⁻	4130 ± 320	-20.6 ± 0.2	-49.8 ± 1.3	-29.2 ± 1.4

This data illustrates how substitutions on the dibenzo moiety of the crown ether can influence the binding affinity for organic cations.[\[2\]](#)

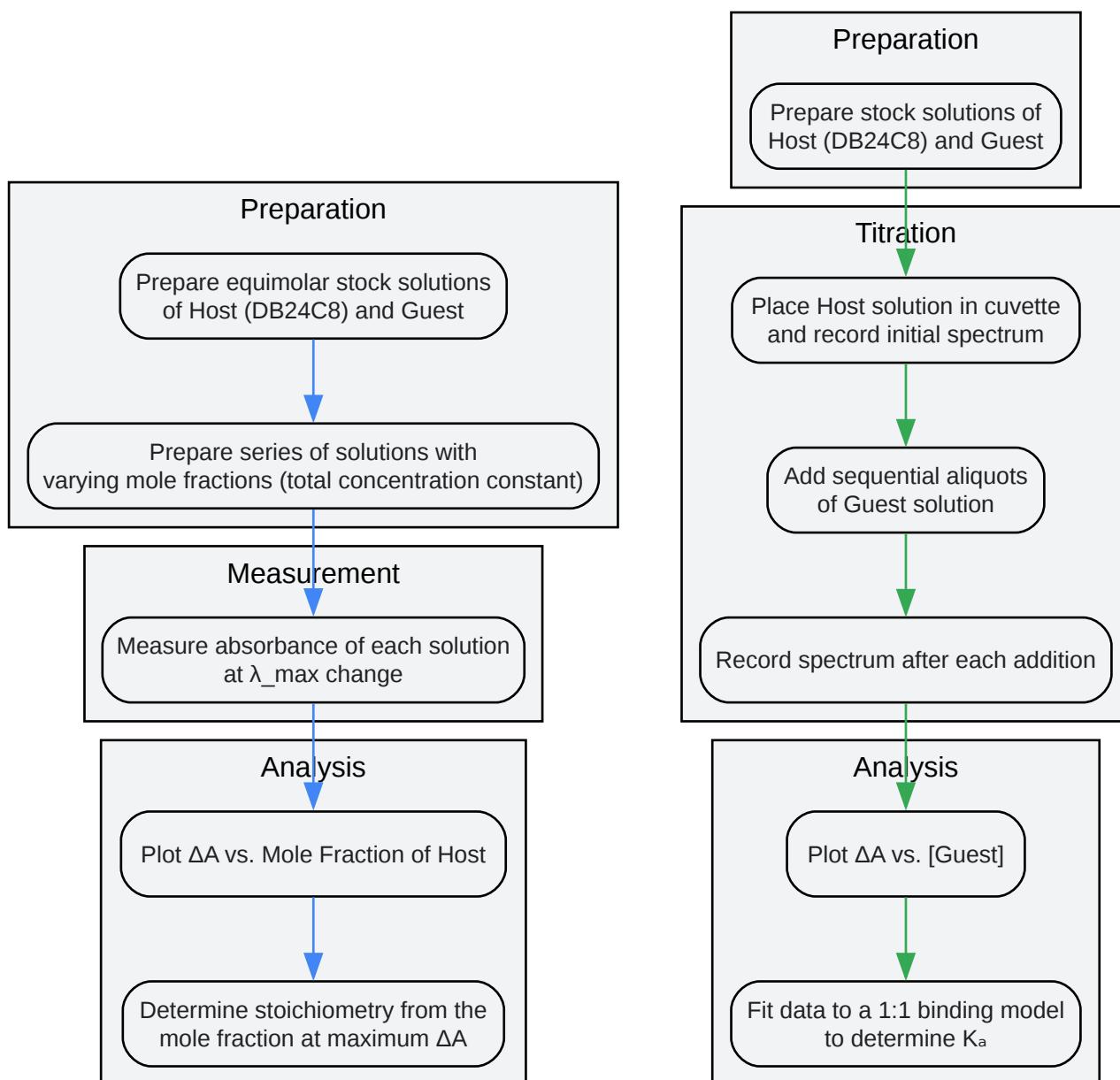
Experimental Protocols

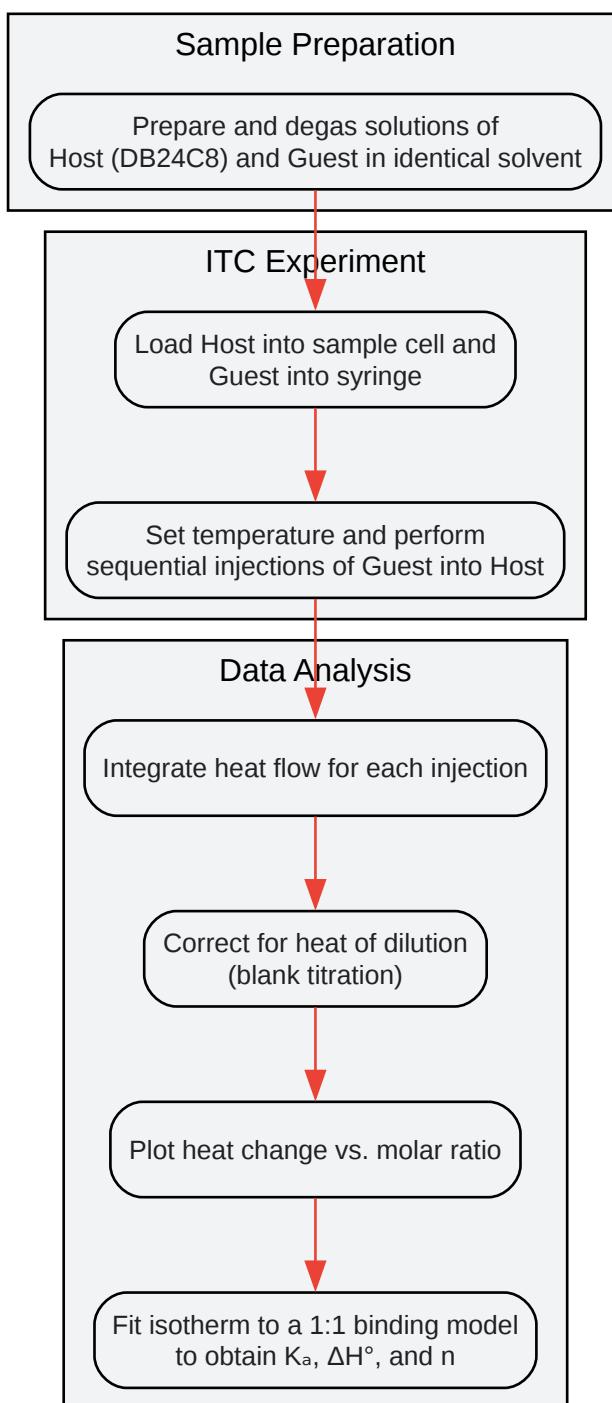
Determination of Stoichiometry using Job's Plot (Method of Continuous Variations)

This method is used to determine the binding stoichiometry of a host-guest complex.

Protocol:

- Stock Solutions: Prepare equimolar stock solutions of **dibenzo-24-crown-8** (host) and the guest molecule in a suitable solvent (e.g., acetonitrile). The concentration should be chosen such that the complex exhibits a measurable change in absorbance.
- Sample Preparation: Prepare a series of solutions with varying mole fractions of the host and guest, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the host ranges from 0 to 1 in increments of 0.1.
- UV-Vis Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance change.
- Data Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the host. The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[3][4][5]





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